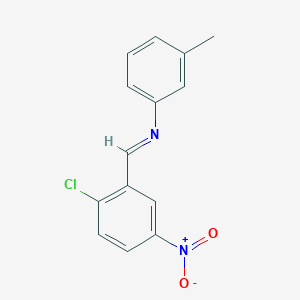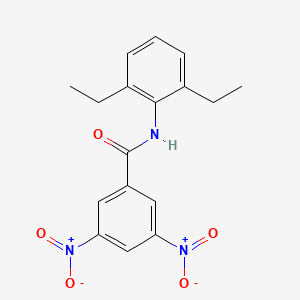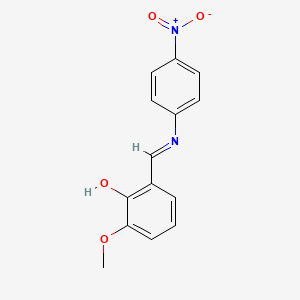
(4-Bromophenyl)tribenzylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)tribenzylsilane is an organosilicon compound with the molecular formula C27H25BrSi. It is characterized by the presence of a bromophenyl group attached to a tribenzylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)tribenzylsilane typically involves the reaction of tribenzylsilane with a brominated aromatic compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with tribenzylsilane in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
(4-Bromophenyl)tribenzylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of azido or thiophenyl derivatives.
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of phenylsilane derivatives.
科学的研究の応用
(4-Bromophenyl)tribenzylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and resins.
作用機序
The mechanism of action of (4-Bromophenyl)tribenzylsilane in chemical reactions involves the activation of the silicon center, which can facilitate various transformations. The bromine atom can act as a leaving group in substitution reactions, while the phenyl groups can participate in π-π interactions and other non-covalent interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- (4-Bromo-4’-biphenylyl)tribenzylsilane
- (4-Methoxyphenyl)tribenzylsilane
- (4-Bromophenyl)triphenyltin
- (3-Phenoxyphenyl)tribenzylsilane
Uniqueness
(4-Bromophenyl)tribenzylsilane is unique due to the presence of the bromophenyl group, which imparts distinct reactivity compared to other tribenzylsilane derivatives. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
18870-52-5 |
|---|---|
分子式 |
C27H25BrSi |
分子量 |
457.5 g/mol |
IUPAC名 |
tribenzyl-(4-bromophenyl)silane |
InChI |
InChI=1S/C27H25BrSi/c28-26-16-18-27(19-17-26)29(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
InChIキー |
PQMRAHLCORRMNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)









